4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide
Description
4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide is a synthetic small molecule featuring a benzo[de]isoquinoline-1,3-dione core linked via a butanamide chain to a 6-(methylsulfonyl)-substituted benzothiazole moiety. This compound belongs to the N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide family, which is synthesized via nucleophilic coupling of 1,8-naphthalic anhydride derivatives with substituted amines or thiazoles .
The benzo[de]isoquinolinone scaffold is known for its planar aromatic structure, facilitating π-π stacking interactions in biological systems.
Properties
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5S2/c1-34(31,32)15-10-11-18-19(13-15)33-24(25-18)26-20(28)9-4-12-27-22(29)16-7-2-5-14-6-3-8-17(21(14)16)23(27)30/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGWXMXTSGKZOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide typically involves multi-step reactions. These processes begin with the preparation of the benzoisoquinoline core, followed by the introduction of the benzothiazole moiety. The overall process requires specific catalysts, solvents, and controlled reaction environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Scaling up the synthesis for industrial production involves optimizing reaction conditions, such as temperature, pressure, and reaction time. Efficient purification techniques, like recrystallization and chromatography, are employed to ensure the compound meets the necessary standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. The unique structure allows for selective modifications at different positions within the molecule.
Common Reagents and Conditions:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride can be used.
Substitution: Typical reagents include alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products depend on the specific reaction conditions and the reagents used. For instance, oxidation may introduce oxygen-containing functional groups, while reduction might yield hydroxyl or amine groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The benzo[de]isoquinoline moiety is known for its ability to inhibit various cancer cell lines. For instance, studies have shown that derivatives of isoquinoline can act as selective inhibitors of phosphoinositide 3-kinase (PI3K), a key player in cancer cell proliferation and survival . The specific compound discussed may similarly target PI3K pathways, potentially leading to reduced tumor growth.
Antimicrobial Properties
Compounds containing sulfonamide groups have demonstrated antimicrobial activity against a range of pathogens. The methylsulfonyl group in this compound may enhance its interaction with bacterial enzymes, leading to effective inhibition of microbial growth . This application is particularly relevant in the context of rising antibiotic resistance.
Neuropharmacological Effects
The structural features of this compound suggest potential neuropharmacological effects. Similar compounds have been explored for their ability to modulate neurotransmitter systems, including dopamine and serotonin pathways. This could position the compound as a candidate for treating neurodegenerative diseases or psychiatric disorders .
Synthesis and Characterization
A notable study synthesized related compounds through various chemical reactions involving benzoic acid derivatives and sulfonamide reagents. The synthesis involved careful control of reaction conditions to yield high-purity products suitable for biological testing .
Biological Assays
In vitro assays have been conducted to evaluate the cytotoxicity of the compound against several cancer cell lines, including breast and prostate cancer cells. Results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutics .
Mechanism of Action
The mechanism by which this compound exerts its effects varies depending on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The specific interactions at the molecular level often involve hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to conformational changes in the target molecules.
Comparison with Similar Compounds
Spectral Characterization:
- IR Spectroscopy : Absence of νS-H (~2500–2600 cm⁻¹) in thione tautomers confirms structural stability, as seen in triazole-thiones .
- NMR : Methylsulfonyl groups in benzothiazoles produce distinct deshielding effects in ¹³C-NMR (e.g., C-SO₂CH₃ at ~40–45 ppm) .
Structure-Activity Relationship (SAR) Insights
Electron-Withdrawing Groups : Methylsulfonyl and halogens enhance antifungal activity by increasing electrophilicity and membrane penetration .
Linker Optimization : Butanamide linkers balance flexibility and steric hindrance, outperforming shorter (propanamide) or bulkier (octanamide) chains .
Aromatic Systems: Benzo[de]isoquinolinone’s planar structure favors intercalation in DNA or enzyme active sites, while benzothiazole contributes to π-stacking and hydrogen bonding .
Biological Activity
The compound 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide represents a class of bioactive molecules with potential therapeutic applications. Its complex structure suggests diverse biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₃N₃O₄S
- Molecular Weight : 355.47 g/mol
- CAS Number : 88909-96-0
The compound features a benzo[de]isoquinoline core, which is known for its varied pharmacological properties, and a thiazole moiety that enhances its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits multiple biological activities:
- Antitumor Activity :
- Antimicrobial Properties :
- Mechanism of Action :
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antitumor Studies :
- Antimicrobial Efficacy :
- In Vivo Studies :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
- Functionalization of the benzo[de]isoquinoline core via bromination or carboxylation (e.g., using 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid as an intermediate) .
- Coupling the modified core with a methylsulfonyl-substituted benzothiazole moiety via amide bond formation. This step often employs coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to enhance efficiency .
- Purification via column chromatography and validation using NMR and mass spectrometry .
Q. How can researchers characterize the structure of this compound using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on substituent effects. For example, the methylsulfonyl group in the benzothiazole ring causes deshielding (~δ 3.3 ppm for CH3) .
- IR Spectroscopy : Confirm carbonyl groups (1,3-dioxo moiety: ~1700–1750 cm⁻¹) and sulfonyl stretches (~1350–1200 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., calculated vs. observed [M+H]+ ions) .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N/S percentages to confirm purity .
Q. What are the solubility properties and formulation considerations for this compound?
- Methodological Answer :
- The methylsulfonyl and benzothiazole groups impart moderate polarity, suggesting solubility in DMSO or DMF.
- For biological assays, optimize solubility using co-solvents (e.g., PEG-400) or nanoformulation techniques.
- Functional groups like the dioxo moiety may require pH adjustment (e.g., buffered solutions at pH 7–8) to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during amide coupling .
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., sulfonation) to minimize side reactions .
- Catalyst Screening : Test alternatives to EDCI, such as HATU, for faster reaction kinetics .
- In-line Analytics : Employ HPLC-MS to monitor reaction progress and identify by-products early .
Q. How can contradictions in spectral data between computational predictions and experimental results be resolved?
- Methodological Answer :
- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify discrepancies in tautomeric forms or stereochemistry .
- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., benzothiazole vs. isoquinoline ring planarity) .
- Isotopic Labeling : Use deuterated analogs to assign overlapping proton signals in complex spectra .
Q. What computational models predict the compound’s reactivity and binding interactions?
- Methodological Answer :
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on the methylsulfonyl group’s role in hydrogen bonding .
- MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories (e.g., GROMACS) .
- QSAR Studies : Corrogate substituent effects (e.g., methylsulfonyl vs. nitro groups) on bioactivity using MOE or Schrödinger .
Q. How can structure-activity relationships (SAR) guide the design of analogues with enhanced potency?
- Methodological Answer :
- Core Modifications : Replace the benzo[de]isoquinoline with naphthalimide to test π-π stacking effects .
- Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, CF3) on the benzothiazole ring to improve target affinity .
- Bioisosteric Replacement : Substitute the methylsulfonyl group with a sulfonamide to modulate solubility and metabolic stability .
Q. What challenges arise in scaling up synthesis for preclinical studies, and how can they be addressed?
- Methodological Answer :
- By-Product Management : Optimize stoichiometry and use scavenger resins (e.g., polymer-bound triphenylphosphine) during amide coupling .
- Purification at Scale : Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures) .
- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to ensure consistency in batch reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
